molecular formula C6H11ClN2O B15131233 4,7-Diazaspiro[2.5]octan-6-one hydrochloride CAS No. 1638761-35-9

4,7-Diazaspiro[2.5]octan-6-one hydrochloride

Katalognummer: B15131233
CAS-Nummer: 1638761-35-9
Molekulargewicht: 162.62 g/mol
InChI-Schlüssel: VIKPUNNKDJKOAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7-Diazaspiro[2.5]octan-6-one hydrochloride is a chemical compound with the molecular formula C6H11ClN2O and a molecular weight of 162.62 . It is primarily used for research purposes and is known for its unique spirocyclic structure, which consists of a spiro-connected diazaspiro ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Diazaspiro[2.5]octan-6-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor containing nitrogen atoms to form the spirocyclic structure. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and manufacturing processes. These methods are designed to produce the compound in large quantities while maintaining high purity and quality standards. The production process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

4,7-Diazaspiro[2.5]octan-6-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Wissenschaftliche Forschungsanwendungen

4,7-Diazaspiro[2.5]octan-6-one hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4,7-Diazaspiro[2.5]octan-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

4,7-Diazaspiro[2.5]octan-6-one hydrochloride can be compared with other similar spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity .

Eigenschaften

CAS-Nummer

1638761-35-9

Molekularformel

C6H11ClN2O

Molekulargewicht

162.62 g/mol

IUPAC-Name

4,7-diazaspiro[2.5]octan-6-one;hydrochloride

InChI

InChI=1S/C6H10N2O.ClH/c9-5-3-8-6(1-2-6)4-7-5;/h8H,1-4H2,(H,7,9);1H

InChI-Schlüssel

VIKPUNNKDJKOAQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CNC(=O)CN2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.